
2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurological disorders, and other diseases.
科学的研究の応用
Heterocyclic Synthesis
The compound is involved in the synthesis of heterocyclic compounds, particularly in the creation of thiophene-based derivatives. A study demonstrated the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which upon reaction with various agents yielded pyrimidinone derivatives. These compounds were investigated for their antibiotic and antibacterial properties, hinting at the potential of thiophene-3-carboxamide derivatives in drug development (Ahmed, 2007).
Dearomatizing Rearrangements
Thiophene-3-carboxamides, when treated with lithiating agents like LDA, undergo dearomatizing cyclization. This transformation leads to the formation of novel cyclic structures such as pyrrolinones, azepinones, and partially saturated azepinothiophenes, showcasing the utility of thiophene-3-carboxamide derivatives in complex organic syntheses (Clayden et al., 2004).
Anticonvulsant Enaminones
The structural analysis of anticonvulsant enaminones, which are closely related to thiophene-3-carboxamide derivatives, revealed their potential in developing treatments for convulsive disorders. The study focused on the hydrogen bonding patterns and molecular conformations of these compounds, providing insights into their interactions and stability, which are crucial for their pharmacological activities (Kubicki et al., 2000).
Cholinesterase Inhibitors
Thiophene-2-carboxamide derivatives have been explored for their role as cholinesterase inhibitors, indicating potential therapeutic applications in conditions like Alzheimer's disease. A study involving the synthesis and characterization of these derivatives showed significant inhibition against butyrylcholinesterase and acetylcholinesterase enzymes, with some compounds displaying remarkable inhibition comparable to standard drugs (Kausar et al., 2021).
Carbonic Anhydrase Inhibitors
Thiophene-3-carboxamide derivatives have been investigated as inhibitors of carbonic anhydrase enzymes, which are significant in various physiological processes. The study identified compounds with nanomolar inhibitory concentrations against different isoforms of carbonic anhydrase, highlighting their potential in developing targeted therapies for disorders associated with these enzymes (Supuran et al., 2013).
Gewald Reaction
The Gewald reaction, involving the synthesis of 2-amino-3-carboxamide derivatives of thiophene, was performed under aqueous conditions facilitated by organocatalysis. This method represents an efficient approach to generate thiophene derivatives, emphasizing the adaptability and environmental friendliness of synthesizing thiophene-3-carboxamide related compounds (Abaee & Cheraghi, 2013).
特性
IUPAC Name |
2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-22(14-5-3-2-4-6-14)28(25,26)15-9-7-13(8-10-15)18(24)21-19-16(17(20)23)11-12-27-19/h7-12,14H,2-6H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKCPXMCUHQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)

![methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2924081.png)
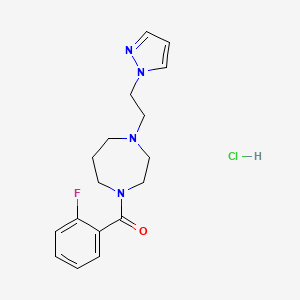

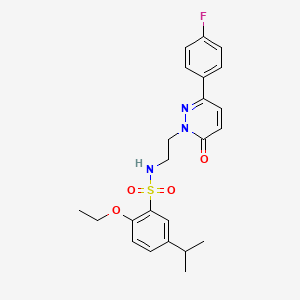
![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)

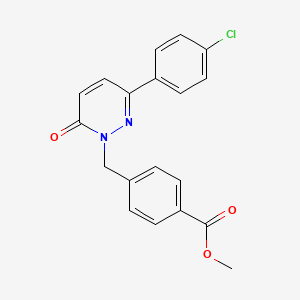
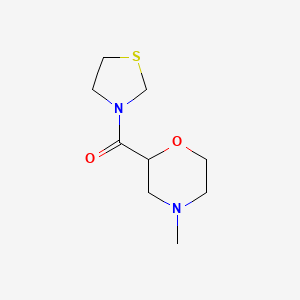
![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)
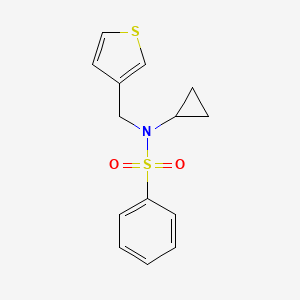
![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)
